4-Oxocyclohept-2-en-1-yl benzoate
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Overview
Description
4-Oxocyclohept-2-en-1-yl benzoate is a chemical compound known for its unique structure and properties It is characterized by a seven-membered ring with a ketone group and a benzoate ester
Preparation Methods
The synthesis of 4-Oxocyclohept-2-en-1-yl benzoate typically involves the esterification of 4-oxocyclohept-2-en-1-ol with benzoic acid or its derivatives. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
4-Oxocyclohept-2-en-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Oxocyclohept-2-en-1-yl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 4-Oxocyclohept-2-en-1-yl benzoate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzoate ester moiety can undergo hydrolysis, releasing benzoic acid, which can further participate in biochemical pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, impacting cellular processes.
Comparison with Similar Compounds
4-Oxocyclohept-2-en-1-yl benzoate can be compared with similar compounds such as:
Cycloheptanone: A seven-membered ring ketone, but without the benzoate ester group.
Benzoic Acid Esters: Compounds like methyl benzoate or ethyl benzoate, which have simpler ester structures.
Cycloheptene Derivatives: Compounds with similar ring structures but different functional groups.
Properties
CAS No. |
121921-53-7 |
---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(4-oxocyclohept-2-en-1-yl) benzoate |
InChI |
InChI=1S/C14H14O3/c15-12-7-4-8-13(10-9-12)17-14(16)11-5-2-1-3-6-11/h1-3,5-6,9-10,13H,4,7-8H2 |
InChI Key |
VNBLIOHWGFNDFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=CC(=O)C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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